Cas no 1104071-84-2 ((2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid)
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2s)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic Acid
- (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid
- (S)-2-(tert-Butoxycarbonylamino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)PROPANOICACID
- SCHEMBL1519845
- DTXSID20728456
- (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)PROPANOIC ACID
- A1-17341
- N-(tert-Butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alanine
- CS-0451100
- 1104071-84-2
-
- MDL: MFCD23703243
- Inchi: 1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m0/s1
- InChI Key: ATVCUHXUXISKRS-VIFPVBQESA-N
- SMILES: FC(C1=CC=C(C=N1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(F)F
Computed Properties
- Exact Mass: 334.11404151g/mol
- Monoisotopic Mass: 334.11404151g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 8
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 88.5Ų
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195687-2.500g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid, 95% |
1104071-84-2 | 95% | 2.500g |
$2310.00 | 2023-09-07 | |
| Alichem | A029198852-1g |
(S)-2-((Tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid |
1104071-84-2 | 95% | 1g |
$878.80 | 2023-09-04 | |
| Chemenu | CM321356-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid |
1104071-84-2 | 95% | 1g |
$750 | 2021-06-09 | |
| Chemenu | CM321356-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid |
1104071-84-2 | 95% | 1g |
$750 | 2022-06-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-100MG |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 100MG |
¥ 1,122.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-250MG |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 250MG |
¥ 1,795.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-500MG |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 500MG |
¥ 2,996.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-1G |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 1g |
¥ 4,488.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-5G |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 5g |
¥ 13,464.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0027-10G |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid |
1104071-84-2 | 95% | 10g |
¥ 22,440.00 | 2023-04-06 |
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid Suppliers
(2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid Related Literature
-
1. Diterpenoids
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid
Recent Advances in the Study of (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid (CAS: 1104071-84-2)
The compound (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid (CAS: 1104071-84-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino acid derivative, characterized by its tert-butoxycarbonyl (Boc) protecting group and trifluoromethyl-substituted pyridyl moiety, serves as a key intermediate in the synthesis of bioactive molecules and drug candidates. Its unique structural features make it a valuable building block for the development of novel therapeutics targeting various diseases, including neurological disorders and cancer.
Recent studies have focused on the synthetic optimization and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an improved synthetic route for (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid, achieving higher yields (85%) and enantiomeric purity (>99% ee) through asymmetric hydrogenation. The trifluoromethyl group's electron-withdrawing properties were found to enhance the compound's metabolic stability, making it particularly useful in the design of protease inhibitors and kinase modulators.
In drug discovery applications, researchers have incorporated this building block into novel small molecule inhibitors targeting the PI3K/AKT/mTOR pathway. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives containing this moiety exhibited potent inhibitory activity against PI3Kα (IC50 = 12 nM) with improved pharmacokinetic profiles. The presence of the trifluoromethyl group was crucial for maintaining target binding affinity while reducing off-target effects.
The compound has also shown promise in neurological research. A recent Nature Chemical Biology article (2024) described its use as a precursor for developing positron emission tomography (PET) tracers targeting metabotropic glutamate receptors (mGluRs). The fluorine atoms in the trifluoromethyl group allowed for straightforward 18F-labeling, enabling the creation of radioligands with high brain penetration and specific binding to mGluR5.
From a chemical biology perspective, the compound's versatility stems from its multiple functional groups. The Boc-protected amine allows for selective deprotection and further derivatization, while the carboxylic acid enables conjugation to various scaffolds. Recent work published in ACS Chemical Biology (2023) utilized this compound to create a library of protein degraders using proteolysis-targeting chimeras (PROTACs) technology.
Looking forward, researchers anticipate expanding the applications of (2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid in drug discovery. Its unique combination of structural features - the chiral center, protected amine, aromatic system with electron-withdrawing group, and carboxylic acid - provides numerous opportunities for creating diverse molecular architectures with tailored biological activities. Current research efforts are focusing on developing more efficient synthetic routes and exploring its incorporation into novel therapeutic modalities such as targeted protein degraders and covalent inhibitors.
1104071-84-2 ((2S)-2-(tert-butoxycarbonylamino)-3-[6-(trifluoromethyl)-3-pyridyl]propanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)